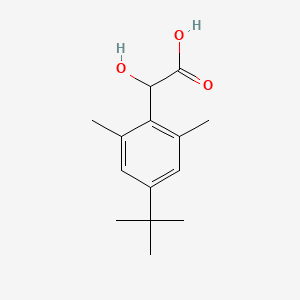

4-Tert-butyl-2,6-dimethylmandelic acid

Description

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(4-tert-butyl-2,6-dimethylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C14H20O3/c1-8-6-10(14(3,4)5)7-9(2)11(8)12(15)13(16)17/h6-7,12,15H,1-5H3,(H,16,17) |

InChI Key |

MNDHJUSCJNFRLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(C(=O)O)O)C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Comparison

| Property | This compound (Inferred) | p-Hydroxymandelic Acid |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₃ | C₈H₈O₄ |

| Molecular Weight | ~246.28 g/mol | 168.15 g/mol |

| Key Substituents | 4-tert-butyl, 2,6-dimethyl | 4-hydroxyl |

| Acidity (Estimated pKa) | ~3.2–3.8 | ~2.5–3.0 |

| Solubility | Lower due to hydrophobic tert-butyl group | Higher in polar solvents |

4-(tert-Butyl)-2,6-dimethylbenzoic Acid (CAS 1077-58-3)

- Structure : A benzoic acid derivative with tert-butyl and methyl substituents at positions 4, 2, and 6. Lacks the α-hydroxy group of mandelic acid.

- Reactivity: The electron-donating tert-butyl group stabilizes electrophilic intermediates (e.g., Friedel-Crafts reactions), as observed in sulfonamide condensations .

- Physical Properties : Higher melting point and lower solubility in water due to increased hydrophobicity from substituents.

Data Comparison

| Property | This compound (Inferred) | 4-(tert-Butyl)-2,6-dimethylbenzoic Acid |

|---|---|---|

| Functional Group | α-hydroxy carboxylic acid | Carboxylic acid |

| Molecular Formula | C₁₃H₁₈O₃ | C₁₃H₁₈O₂ |

| Molecular Weight | ~246.28 g/mol | 206.28 g/mol |

| Key Reactivity | Chelation, chiral resolution | Electrophilic substitution |

Sulfonamide Derivatives (e.g., 4-Tert-butyl-2,6-dimethylbenzenesulfonamide)

- Synthesis Challenges : Bulky substituents hinder condensation reactions, leading to side products like disulfanes (e.g., via air oxidation of thiol intermediates) and triazinanes . Similar steric effects would complicate the synthesis of this compound.

- Reactivity : The tert-butyl group stabilizes carbocation intermediates in Friedel-Crafts reactions, as seen in sulfonamide systems . This suggests that the mandelic acid derivative may exhibit unique reactivity in electrophilic substitutions.

Key Findings from Sulfonamide Studies

- Steric hindrance from tert-butyl/methyl groups promotes rearrangement reactions (e.g., 1,2-hydride shifts) .

- Aldehydes can act as reducing agents in disulfane formation, a pathway that might compete in mandelic acid synthesis .

Research Findings and Challenges

- Synthetic Routes : Direct condensation methods (common for mandelic acids) may face challenges due to steric hindrance. Alternative strategies, such as Brønsted acid-catalyzed Friedel-Crafts reactions (as in sulfonamide systems), could be explored .

- Crystallography : X-ray data for related sulfonate esters (e.g., propyl 4-tert-butyl-2,6-dimethylbenzenesulfonate) reveal triclinic or orthorhombic crystal systems, suggesting similar packing challenges for the mandelic acid derivative .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-tert-butyl-2,6-dimethylmandelic acid, and how can researchers avoid isomer misidentification during synthesis?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or sulfonamide condensation. For example, acid-catalyzed condensation with glyoxal in aqueous H₂SO₄ or acetone requires strict control of stoichiometry (2:1 molar ratio) to minimize side reactions . A critical pitfall is misidentification of nitro-substituted isomers (e.g., 3,5-dinitro vs. 2,6-dinitro products). To validate outcomes, use X-ray crystallography for structural confirmation and HPLC with retention time matching against known standards .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.27 ppm in DMSO-d₆) .

- Elemental analysis (e.g., C: 74.56%, H: 8.86% for disulfane derivatives) to verify stoichiometry .

- IR spectroscopy to detect functional groups (e.g., sulfonamide S=O stretches at ~1169 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in acid-catalyzed condensation reactions involving 4-tert-butyl-2,6-dimethylbenzenesulfonamide?

- Methodological Answer : Side reactions include:

- 1,2-hydride shifts in intermediates like 1,2-bis(sulfonamido)ethanediol, leading to acetamide derivatives .

- Friedel-Crafts alkylation between sulfonamides and activated arenes, forming disulfanes or sulfanes .

- Mitigation strategies : Optimize solvent polarity (e.g., aqueous acetonitrile reduces hydrolysis) and monitor reaction progress via LC-MS to identify transient intermediates .

Q. How can computational modeling improve the prediction of thermodynamic properties and reactivity for this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- LogP values (e.g., 3.4 for nitrobenzaldehyde derivatives) to predict solubility in binary solvent systems .

- Transition-state energies for condensation reactions, aiding in catalyst selection (e.g., Brønsted vs. Lewis acids) .

- Molecular polarity (topological polar surface area ~109 Ų) to optimize crystallization conditions .

Q. What experimental approaches resolve contradictions in reported synthetic pathways for nitro-substituted derivatives of this compound?

- Methodological Answer : Discrepancies arise from regioselectivity in nitration (e.g., 2,6- vs. 3,5-substitution). To reconcile

- Comparative synthesis : Replicate methods from conflicting studies (e.g., H₂SO₄ vs. HNO₃/HF systems) and analyze products via XRD .

- Isotopic labeling : Track hydride shifts using deuterated solvents to confirm rearrangement pathways .

Data Contradictions & Validation

Q. Why do some studies report disulfane formation during sulfonamide reactions, while others observe sulfonic acid derivatives?

- Methodological Answer : Reaction conditions dictate product distribution:

- Oxidative environments (e.g., atmospheric O₂) promote disulfane formation via thiol coupling .

- Aqueous acidic conditions favor hydrolysis to sulfonic acids (e.g., 4-tert-butyl-2,6-dimethylbenzenesulfonic acid) .

- Validation : Use redox-sensitive probes (e.g., Ellman’s reagent) to detect thiol intermediates and control O₂ exposure via inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.